molecular formula C15H13ClFNO2 B5542064 2-(4-chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide

Cat. No. B5542064
M. Wt: 293.72 g/mol
InChI Key: DZOMXGHZPRIMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally similar to 2-(4-Chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide often involves multi-step chemical reactions, starting with primary compounds such as 3-fluoro-4-cyanophenol and employing catalysts like potassium carbonate in DMF solvent. Optimized conditions such as reaction temperature and time, as well as mole ratio of reactants, are crucial for achieving high yields (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of compounds akin to 2-(4-Chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide has been elucidated using techniques such as IR, MS, and 1H NMR spectroscopy. These studies reveal the non-planar nature of such molecules, with distinct torsion angles indicating the spatial arrangement of different groups around the acetamide moiety (Rohan A. Davis & P. Healy, 2010).

Chemical Reactions and Properties

The chemical behavior of 2-(4-Chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide derivatives includes their ability to participate in various reactions, such as the reductive carbonylation of nitrobenzene to form related compounds in a selective manner. The process is facilitated by Pd(II)-complexes under optimized conditions, demonstrating the compound's reactivity and potential for synthesis in pharmaceutical applications (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).

Physical Properties Analysis

The physical properties of compounds like 2-(4-Chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide, such as solubility, melting point, and crystalline structure, are determined through experiments involving X-ray diffraction analysis and spectroscopic methods. These properties are essential for understanding the compound's behavior in different environments and for its application in materials science (B. Rao, T. Seshadri, & M. L. Rao, 1987).

Scientific Research Applications

Photoreactions and Solvent Effects

  • Photoreactions of Related Compounds : Flutamide, a compound related to 2-(4-chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide, undergoes distinct photoreactions in different solvents, which can inform the stability and behavior of similar compounds under UV light exposure (Watanabe et al., 2015).

Synthesis and Characterization

  • Synthesis of Analogues : The synthesis and characterization of novel acetamide compounds, including those related to 2-(4-chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide, contribute to the understanding of their chemical properties and potential applications (Yang Man-li, 2008).

Metabolism in Liver Microsomes

  • Comparative Metabolism Studies : Studying the metabolism of chloroacetamide herbicides and their metabolites in liver microsomes offers insights into how related acetamide compounds, like 2-(4-chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide, might be processed in biological systems (Coleman et al., 2000).

Applications in Antimalarial Drug Synthesis

  • Antimalarial Drug Intermediates : N-(2-Hydroxyphenyl)acetamide, a compound similar in structure to 2-(4-chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide, serves as an intermediate in the synthesis of antimalarial drugs, highlighting potential pharmaceutical applications (Magadum & Yadav, 2018).

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Properties : The synthesis and evaluation of 2-(4-chloro-3-methylphenoxy)acetamide derivatives reveal their potential as antimicrobial and anticancer agents, suggesting the utility of similar compounds in therapeutic applications (Fuloria et al., 2009).

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-10-8-13(6-7-14(10)16)20-9-15(19)18-12-4-2-11(17)3-5-12/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOMXGHZPRIMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.